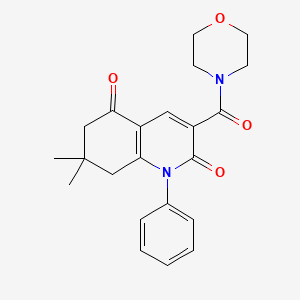
7,7-dimethyl-3-(morpholin-4-ylcarbonyl)-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a morpholinocarbonyl group and a dihydroquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE typically involves multi-step reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes in the presence of a catalyst such as zinc ferrite.
Industrial Production Methods
For large-scale production, the synthesis can be optimized using eco-friendly and economically viable catalysts. The use of zinc ferrite nanocatalysts has been reported to increase yield and efficiency under reflux conditions .
Analyse Des Réactions Chimiques
Types of Reactions
7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,5-diones.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The morpholinocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Applications De Recherche Scientifique
7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the substituents present on the quinoline core .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one: Known for its antimicrobial activity.
Quinoline-2,5-diones: Exhibits significant biological activities such as anticancer and antitumor properties
Uniqueness
What sets 7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE apart is its unique combination of a morpholinocarbonyl group and a dihydroquinoline core, which provides it with distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C22H24N2O4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
7,7-dimethyl-3-(morpholine-4-carbonyl)-1-phenyl-6,8-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H24N2O4/c1-22(2)13-18-16(19(25)14-22)12-17(20(26)23-8-10-28-11-9-23)21(27)24(18)15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3 |
Clé InChI |
KENHYERMBJRJDK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)N4CCOCC4)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


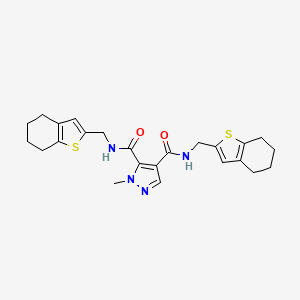

![N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B14922040.png)
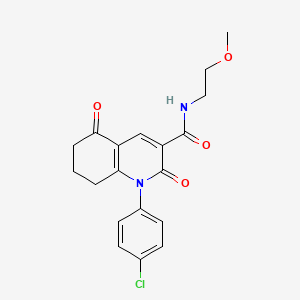
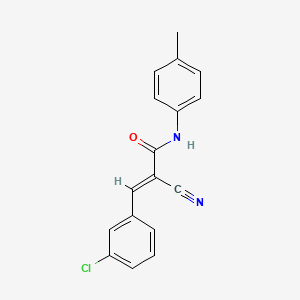
![2-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B14922064.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(1-phenylethylidene)butanehydrazide](/img/structure/B14922068.png)
![5-[(4-Hydroxy-2-methylanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14922073.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]quinolin-2(1H)-one](/img/structure/B14922084.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B14922085.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922099.png)
![(2E,4E)-2,3-dichloro-4-(2-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinylidene)but-2-enoic acid](/img/structure/B14922105.png)
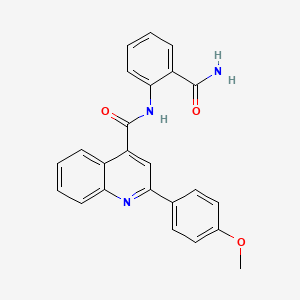
![4-(2-ethylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14922111.png)
